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molecular formula C11H7Cl2N3O2 B8348063 2-chloro-N-(5-chloro-1,3-benzodioxol-4-yl)pyrimidin-4-amine

2-chloro-N-(5-chloro-1,3-benzodioxol-4-yl)pyrimidin-4-amine

Cat. No. B8348063
M. Wt: 284.09 g/mol
InChI Key: SWXDVEMWWWUSTJ-UHFFFAOYSA-N
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Patent
US07718653B2

Procedure details

Sodium hydride (13.4 g, 60% dispersion in mineral oil) was added portionwise to (5-chloro-1,3-benzodioxol-4-yl)amine (11.5 g, prepared as described in WO2001094341) in DMA (100 ml) at 0° C. 2,4-Dichloropyrimidine (10 g) was added and the reaction warmed to room temperature and stirred overnight. The reaction was quenched cautiously with water, the solution filtered and concentrated and the residue dissolved in DCM, washed with water and brine, dried and concentrated to give 2-chloro-N-(5-chlorobenzo[d][1,3]dioxol-4-yl)pyrimidin-4-amine as a dark brown oil that was used without further purification (16 g, 85%); NMR Spectrum (300 MHz, DMSO) 6.10 (s, 2H), 6.58 (d, 1H), 6.94 (d, 1H), 7.05 (d, 1H), 8.15 (d, 1H), 9.76 (s, 1H); Mass Spectrum M+ 284.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:12]=[CH:11][C:7]2[O:8][CH2:9][O:10][C:6]=2[C:5]=1[NH2:13].[Cl:14][C:15]1[N:20]=[C:19](Cl)[CH:18]=[CH:17][N:16]=1>CC(N(C)C)=O>[Cl:14][C:15]1[N:20]=[C:19]([NH:13][C:5]2[C:6]3[O:10][CH2:9][O:8][C:7]=3[CH:11]=[CH:12][C:4]=2[Cl:3])[CH:18]=[CH:17][N:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
11.5 g
Type
reactant
Smiles
ClC1=C(C2=C(OCO2)C=C1)N
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched cautiously with water
FILTRATION
Type
FILTRATION
Details
the solution filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in DCM
WASH
Type
WASH
Details
washed with water and brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)NC1=C(C=CC=2OCOC21)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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